1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Cyclopropanation: The cyclopropane ring can be introduced by reacting the brominated benzoxazole with a suitable cyclopropane carboxylic acid derivative under basic conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid can be compared with other benzoxazole derivatives, such as:
- 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(BENZO[D]OXAZOL-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications
Eigenschaften
Molekularformel |
C11H8BrNO3 |
---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-6-1-2-8-7(5-6)13-9(16-8)11(3-4-11)10(14)15/h1-2,5H,3-4H2,(H,14,15) |
InChI-Schlüssel |
IRQDJFULDAUMIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC3=C(O2)C=CC(=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.